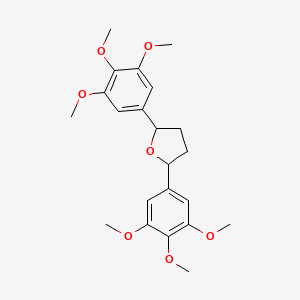

2,5-bis(3,4,5-trimethoxyphenyl)oxolane

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C22H28O7 |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

2,5-bis(3,4,5-trimethoxyphenyl)oxolane |

InChI |

InChI=1S/C22H28O7/c1-23-17-9-13(10-18(24-2)21(17)27-5)15-7-8-16(29-15)14-11-19(25-3)22(28-6)20(12-14)26-4/h9-12,15-16H,7-8H2,1-6H3 |

Clave InChI |

YCCPYTPBHUIHGW-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC |

Sinónimos |

2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran L 652731 L-652,731 |

Origen del producto |

United States |

Nomenclature and Stereochemical Considerations in 2,5 Bis 3,4,5 Trimethoxyphenyl Oxolane Research

Systematic Naming Conventions for the Oxolane Core and Substituents

The systematic name "2,5-bis(3,4,5-trimethoxyphenyl)oxolane" is derived according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). An analysis of the name reveals the specific structural components of the molecule.

The core of the molecule is oxolane . ebi.ac.uk This is the preferred IUPAC name for a five-membered saturated heterocyclic ether containing one oxygen atom. ebi.ac.ukwikipedia.org It is more commonly known as tetrahydrofuran (B95107) (THF). wikipedia.orgnih.gov The numbers in the name refer to the positions on this ring, with the oxygen atom designated as position 1.

The prefixes indicate the identity and location of the groups attached to the oxolane ring:

2,5- : This prefix specifies that two substituents are attached to the carbon atoms at the second and fifth positions of the oxolane ring.

bis(...) : This multiplier is used because the substituent name that follows is complex and already contains numerical locants. It indicates that two identical complex groups are present.

(3,4,5-trimethoxyphenyl) : This describes the substituent group itself. It consists of a phenyl group (a benzene (B151609) ring attached as a substituent) which is further substituted with three methoxy (B1213986) (-OCH₃) groups at positions 3, 4, and 5 of the phenyl ring.

Therefore, the full name describes a central oxolane (tetrahydrofuran) ring substituted at positions 2 and 5 with identical 3,4,5-trimethoxyphenyl groups.

Enantiomeric and Diastereomeric Forms of this compound

The carbon atoms at positions 2 and 5 of the oxolane ring are chiral centers because they are each bonded to four different groups (the ring oxygen, the adjacent ring carbon, a hydrogen atom, and a 3,4,5-trimethoxyphenyl group). The presence of two chiral centers gives rise to stereoisomerism. Stereoisomers are compounds with the same molecular formula and connectivity but a different three-dimensional arrangement of atoms. masterorganicchemistry.com They are broadly classified into enantiomers and diastereomers. masterorganicchemistry.comkhanacademy.orgchemistrysteps.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com

For this compound, with its two chiral centers (C2 and C5), there are three possible stereoisomers: a pair of enantiomers and a meso compound.

The trans-isomers : These are the (2R, 5R) and (2S, 5S) configurations. In these molecules, the two trimethoxyphenyl groups are on opposite sides of the oxolane ring. These two isomers are non-superimposable mirror images of each other and therefore constitute an enantiomeric pair. The racemic mixture of these two enantiomers is often referred to as trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran. nih.gov

The cis-isomer : This corresponds to the (2R, 5S) or (2S, 5R) configuration, where the two trimethoxyphenyl groups are on the same side of the ring. Because the substituents at C2 and C5 are identical, the (2R, 5S) and (2S, 5R) forms are superimposable upon rotation. This achiral molecule, which possesses chiral centers but is not itself chiral due to an internal plane of symmetry, is known as a meso compound.

The stereochemical relationships are summarized in the table below.

| Stereoisomer Configuration | Relationship | Relative Stereochemistry |

| (2R, 5R) | Enantiomer of (2S, 5S) | trans |

| (2S, 5S) | Enantiomer of (2R, 5R) | trans |

| (2R, 5S) or (2S, 5R) | Meso Compound (Diastereomer of trans isomers) | cis |

This interactive table summarizes the stereoisomeric forms of this compound.

Academic Implications of Stereoisomerism for Biological Interactions

The specific three-dimensional structure of a molecule is critical for its biological activity, as molecular recognition by biological targets like enzymes and receptors is highly stereospecific. Research on lignans (B1203133) and their synthetic analogues has consistently shown that different stereoisomers can have vastly different biological effects. researchgate.netnih.gov

The biological activity of tetrahydrofuran lignans is highly dependent on the stereochemistry at the chiral centers. researchgate.netnih.gov For instance, studies on various tetrasubstituted tetrahydrofuran lignan (B3055560) stereoisomers have demonstrated that specific configurations exhibit superior antimicrobial activity against certain bacterial and fungal strains. researchgate.netnih.gov The spatial arrangement of the substituent groups dictates the molecule's ability to fit into the binding site of a target protein, influencing its efficacy. A change from a cis to a trans configuration, or from an (R) to an (S) configuration at a single chiral center, can dramatically alter the binding affinity and subsequent biological response.

A prominent example is the synthetic trans-isomer of this compound, known in research literature as L-652,731. This specific stereoisomer has been identified as a potent and competitive receptor antagonist for the platelet-activating factor (PAF). nih.gov Its efficacy is directly tied to its trans configuration, which allows for optimal interaction with the PAF receptor, a capability not shared by its cis diastereomer. This highlights that the relative orientation of the two 3,4,5-trimethoxyphenyl groups is a key determinant of its specific pharmacological profile.

Relationship to Natural Tetrahydrofuran Lignans and Their Stereochemistry

This compound is structurally classified as a tetrahydrofuran lignan, although it is a synthetic product. Lignans are a large and diverse group of phytochemicals found widely throughout the plant kingdom, formed by the dimerization of phenylpropanoid precursors. rsc.orgnih.gov The tetrahydrofuran lignans are a major subclass characterized by a central tetrahydrofuran ring. rsc.orgrsc.org

Natural tetrahydrofuran lignans exhibit immense structural and stereochemical diversity. rsc.orgrsc.org They can possess various substitution patterns on the aromatic rings and can exist in different stereochemical forms, with all possible relative configurations (e.g., all-cis, all-trans) having been isolated from natural sources. rsc.org The absolute configuration at the chiral centers of the tetrahydrofuran ring is also variable. rsc.orgtandfonline.com

A notable natural analogue is grandisin , a tetrahydrofuran lignan isolated from various plant species. rsc.orgrsc.org Grandisin shares the same 2,5-bis(3,4,5-trimethoxyphenyl) substitution pattern but has additional methyl groups at the C3 and C4 positions of the oxolane ring. rsc.orgchem960.com The study of synthetic analogues like this compound allows researchers to probe the structure-activity relationships of this class of compounds by simplifying the structure and isolating the effects of specific stereochemical features.

The table below compares the features of the synthetic compound with the natural lignan grandisin.

| Compound Name | Structure | Origin | Key Stereochemical Feature |

| This compound | A 2,5-disubstituted oxolane ring with 3,4,5-trimethoxyphenyl groups. | Synthetic | Exists as cis (meso) and trans (enantiomeric pair) isomers. nih.gov |

| Grandisin | A 2,5-bis(3,4,5-trimethoxyphenyl)-3,4-dimethyl-oxolane. | Natural (e.g., from Piper solmsianum, Litsea grandis) rsc.orgrsc.org | The naturally occurring form is typically the all-trans stereoisomer. rsc.org |

This interactive table compares the synthetic title compound with a related natural lignan, grandisin.

Synthetic Methodologies and Strategies for 2,5 Bis 3,4,5 Trimethoxyphenyl Oxolane and Its Analogues

General Approaches to the Oxolane Ring System Synthesis

The formation of the five-membered oxolane ring can be achieved through a variety of synthetic transformations. These methods can be broadly categorized into cycloaddition reactions, reductive cyclizations, and radical cyclizations, each offering distinct advantages in terms of substrate scope and stereochemical control.

Cycloaddition Reactions (e.g., Nitrile Oxide Cycloaddition, Diels-Alder)

Cycloaddition reactions provide a powerful and atom-economical means of constructing cyclic systems in a single step.

The Diels-Alder reaction , a [4+2] cycloaddition, is a classic method for forming six-membered rings, but variations can be adapted for the synthesis of five-membered heterocycles. researchgate.netyoutube.comyoutube.com For instance, the reaction of a furan (B31954), acting as the diene, with a dienophile can lead to an oxa-bridged cycloadduct, which can then be further transformed into a substituted oxolane. kib.ac.cn The reaction of 2,5-dimethylfuran (B142691) with N-arylmaleimides, for example, yields a bicyclic adduct that can be subsequently modified. kib.ac.cn While not a direct route to 2,5-diaryloxolanes, this strategy highlights the potential of furan-based cycloadditions.

[3+2] Cycloaddition reactions are more direct in forming five-membered rings. A notable example is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, which yields isoxazolines. researchgate.netprepchem.com These can be subsequently converted to tetrahydrofuran (B95107) derivatives through ring-opening and further transformations. The regioselectivity of this reaction is governed by Frontier Molecular Orbital (FMO) theory. prepchem.com Another approach involves the reaction of succinaldehyde (B1195056) with activated aromatic aldehydes in the presence of an organocatalyst, which can be considered a formal [3+2] cycloaddition to generate highly substituted tetrahydrofurans. researchgate.net

Photochemical [2+2] cycloadditions offer another pathway, typically forming cyclobutane (B1203170) rings which can then be rearranged or cleaved to provide access to other ring systems. youtube.comlibretexts.orgnsf.govrsc.org While less common for the direct synthesis of oxolanes, these methods are valuable for creating highly strained and complex molecular architectures that can serve as precursors. kib.ac.cn

| Cycloaddition Type | Reactants | Intermediate/Product | Reference |

| Diels-Alder [4+2] | Furan derivative + Dienophile | Oxa-bridged cyclohexene | kib.ac.cn |

| 1,3-Dipolar [3+2] | Nitrile Oxide + Alkene | Isoxazoline | researchgate.netprepchem.com |

| Formal [3+2] | Succinaldehyde + Aromatic Aldehyde | Substituted Tetrahydrofuran | researchgate.net |

| Photochemical [2+2] | Alkene + Carbonyl Compound | Oxetane | rsc.org |

Reductive Cyclizations and Dehydration Routes

Reductive cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-diols are among the most common and effective methods for synthesizing 2,5-disubstituted oxolanes.

A prominent strategy involves the reduction of a 1,4-diaryl-1,4-butanedione to the corresponding 1,4-diol, followed by an acid-catalyzed or otherwise promoted cyclodehydration. A specific example is the synthesis of trans-2,5-bis(3,4-dimethoxyphenyl)tetrahydrofuran. The precursor, 1,2-bis(3,4-dimethoxybenzoyl)ethane, is first reduced to the corresponding diol using a reducing agent like lithium aluminum hydride. prepchem.com The resulting diol is then treated with methanesulfonyl chloride and a base, such as triethylamine, to facilitate the cyclization to the tetrahydrofuran ring. prepchem.com This method often yields a mixture of cis and trans isomers, which can be separated by chromatography. prepchem.com A similar strategy can be envisioned for the synthesis of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane, starting from the appropriate 1,4-bis(3,4,5-trimethoxyphenyl)-1,4-butanedione.

Ferrocenium-catalyzed dehydrative cyclization of 1,4-diols has also been reported as a method for synthesizing trisubstituted tetrahydrofurans. libretexts.orgmdpi.com This approach offers a convenient route from easily accessible starting materials. libretexts.orgmdpi.com

Radical Cyclization Methodologies

Radical cyclizations offer a powerful alternative for the construction of the oxolane ring, particularly for complex molecules, due to their high functional group tolerance. researchgate.net These reactions typically involve the generation of a radical species that then undergoes an intramolecular cyclization onto a tethered unsaturated group.

A common method involves the use of samarium(II) iodide (SmI₂), a potent single-electron transfer reagent. mdpi.comnih.govnih.govrsc.org SmI₂ can mediate the reductive cyclization of carbonyls onto alkenes or alkynes. nih.gov For example, a ketyl radical, formed by the reduction of a ketone, can add to a tethered double bond in a 5-exo-trig cyclization to form the five-membered ring. nih.govnih.gov These reactions often proceed with high stereoselectivity. nih.gov While 5-endo-trig cyclizations are generally disfavored, examples have been reported and can be a useful strategy for synthesizing five-membered rings. researchgate.net

Tandem radical cyclizations can also be employed to rapidly build molecular complexity. researchgate.net For instance, a radical can initiate a cascade of cyclizations to form multiple rings in a single step. researchgate.net

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 and C5 positions of the oxolane ring is crucial, as different stereoisomers can exhibit distinct biological activities. The two main strategies to achieve this are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. rsc.orgresearchgate.netwikipedia.org After the desired stereocenter(s) have been established, the auxiliary is removed.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in stereoselective reactions, including aldol (B89426) additions and alkylations, which can be key steps in the synthesis of precursors for oxolanes. youtube.comwikipedia.orgresearchgate.netnih.gov For example, an asymmetric aldol reaction using an Evans auxiliary can establish the stereochemistry of the hydroxyl and alkyl groups in a 1,4-diol precursor, which can then be cyclized to form a stereodefined tetrahydrofuran. youtube.comwikipedia.org

In the context of 2,5-disubstituted tetrahydrofurans, a chiral auxiliary can be used to control the addition of a nucleophile to a lactol. For instance, the treatment of an acetylated γ-lactol derived from (S)-glutamic acid with the titanium enolate of an N-acetyl (R)-oxazolidin-2-thione yields trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. mdpi.com The auxiliary can then be recovered after a simple transesterification. mdpi.com

| Chiral Auxiliary | Application | Outcome | Reference |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | Stereocontrolled synthesis of 1,4-diol precursors | youtube.comwikipedia.orgnih.gov |

| (R)-Oxazolidin-2-thione | Addition to γ-Lactol | trans-2,5-Disubstituted Tetrahydrofurans | mdpi.com |

Asymmetric Catalysis in Oxolane Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a catalytic amount of the chiral-inducing agent is required.

Asymmetric hydrogenation of 2,5-disubstituted furans is a direct method to produce enantioenriched tetrahydrofurans. researchgate.netnih.gov Chiral ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands have been shown to be effective for this transformation. nih.gov Similarly, cationic rhodium complexes with diphospholane ligands have been used for the asymmetric cis-hydrogenation of 2,5-disubstituted furans. researchgate.net

Catalytic asymmetric cycloadditions also provide a powerful route. For example, a bifunctional silver catalyst can promote the intramolecular capture of oxonium ylides with alkynes to afford enantioenriched 2,5-dihydrofurans, which can be subsequently reduced to the corresponding tetrahydrofurans. nih.gov

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral diarylprolinol derivatives can catalyze the formal [3+2] cycloaddition of succinaldehyde with aromatic aldehydes to produce highly substituted tetrahydrofurans with excellent diastereo- and enantioselectivities. researchgate.net

Kinetic Resolution Techniques for Enantiomer Separation

The 2,5-disubstituted oxolane core of the target molecule contains two stereocenters, leading to the existence of enantiomeric pairs. The separation of these enantiomers is crucial, as the biological activity of such compounds is often stereospecific. Kinetic resolution, particularly through enzymatic methods, has emerged as a powerful strategy for the chiral separation of related lignan (B3055560) analogues and other chiral molecules. bloomtechz.comcore.ac.uknih.gov

Enzymatic kinetic resolution relies on the differential rate of reaction of a chiral enzyme with the two enantiomers of a racemic substrate. Lipases are a class of enzymes that have been extensively utilized for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govmdpi.com Common lipase-catalyzed reactions for kinetic resolution include acylation, esterification, and hydrolysis.

For a racemic mixture of a hydroxyl-containing precursor to this compound, a lipase (B570770) such as Candida antarctica lipase B (CAL-B) can be employed to selectively acylate one of the enantiomers. researchgate.net This results in a mixture of an acylated enantiomer and the unreacted enantiomeric alcohol, which can then be separated by standard chromatographic techniques. The choice of acyl donor and solvent is critical for achieving high enantioselectivity.

A key advantage of enzymatic resolutions is the potential for second-order asymmetric transformations. In such processes, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. core.ac.uk

The following table summarizes common lipases and their applications in the kinetic resolution of chiral alcohols, which is a relevant model for the precursors of the target compound.

Table 1: Lipases Used in Kinetic Resolution of Chiral Alcohols

| Lipase Source | Common Application | Acyl Donor Example |

|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Acylation of secondary alcohols | Vinyl acetate |

| Burkholderia cepacia Lipase (PSL) | Acylation and hydrolysis | Vinyl acetate, Isopropenyl acetate |

| Candida rugosa Lipase (CRL) | Hydrolysis of esters | Water |

| Penicillium roqueforti Lipase | Acylation of hydroxypyrrolinones | Vinyl acetate |

Introduction of the 3,4,5-Trimethoxyphenyl Moiety

The two 3,4,5-trimethoxyphenyl groups are defining features of the target molecule and its analogues, such as the naturally occurring lignan yangambin. nih.govnih.govphcogres.com The efficient and strategic introduction of this moiety is a central challenge in the synthesis.

A common and effective strategy for introducing the 3,4,5-trimethoxyphenyl group is to start with a commercially available and appropriately functionalized precursor, most notably 3,4,5-trimethoxybenzaldehyde. bloomtechz.comwikipedia.org This aldehyde can undergo a variety of transformations to generate intermediates suitable for coupling to the oxolane core.

For instance, reduction of the aldehyde group yields the corresponding benzyl (B1604629) alcohol, which can be further converted to a halide for subsequent nucleophilic substitution or organometallic coupling reactions. Alternatively, the aldehyde can participate directly in carbon-carbon bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and represent a viable strategy for attaching the 3,4,5-trimethoxyphenyl groups to a pre-formed oxolane scaffold or its precursor. bloomtechz.com Several types of cross-coupling reactions could be envisioned for this purpose, each with its own set of advantages and substrate requirements.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate. A potential synthetic route could involve the reaction of a 2,5-dihalooxolane with 3,4,5-trimethoxyphenylboronic acid.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. This method is known for its tolerance of a wide range of functional groups.

Heck Coupling: This reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. It could be used to synthesize a precursor to the oxolane ring by coupling a halo-trimethoxyphenyl derivative with a suitable diene.

Negishi Coupling: In this reaction, an organozinc compound is coupled with an organic halide. It is known for its high reactivity and functional group tolerance.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide and could be employed to synthesize unsaturated precursors that can be subsequently cyclized to form the oxolane ring.

The following table provides a general overview of these cross-coupling reactions.

Table 2: Overview of Relevant Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Organic Electrophile | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Halide, Triflate | Pd(0) complex, Base |

| Stille | Organostannane | Halide, Triflate | Pd(0) complex |

| Heck | Alkene | Halide, Triflate | Pd(0) complex, Base |

| Negishi | Organozinc | Halide, Triflate | Pd(0) or Ni(0) complex |

| Sonogashira | Terminal alkyne | Halide, Triflate | Pd(0) complex, Cu(I) salt, Base |

Precursor Chemistry and Synthetic Intermediate Utility

Furan and its derivatives are versatile starting materials for the synthesis of the tetrahydrofuran (oxolane) ring system. orgsyn.org For example, 2,5-disubstituted furans can be hydrogenated to the corresponding tetrahydrofurans. The synthesis of 2,5-bis(aminomethyl)tetrahydrofuran (B21127) often proceeds through the hydrogenation of 2,5-bis(aminomethyl)furan. google.comgoogle.com This suggests a plausible route where a 2,5-bis(3,4,5-trimethoxyphenyl)furan is synthesized first, followed by reduction of the furan ring.

The synthesis of the requisite precursors for cross-coupling reactions is also a critical consideration. For instance, the preparation of a 2,5-dihalo-tetrahydrofuran would be necessary for a Suzuki or Stille coupling approach. Alternatively, a di-Grignard reagent derived from a 1,4-dihalobutane could in principle be used to construct the oxolane ring with the aryl groups already in place, although such reactions can be complex.

3,4,5-Trimethoxybenzaldehyde itself is a key intermediate that can be prepared on a laboratory scale from vanillin (B372448) or on an industrial scale from p-cresol. wikipedia.org This aldehyde can be converted into a variety of other useful intermediates, such as the corresponding phosphonium (B103445) salt for use in a Wittig reaction to form a diarylalkene precursor to the oxolane. acs.org

The utility of these intermediates is demonstrated in the synthesis of naturally occurring lignans (B1203133) with similar structures, such as yangambin. nih.govnih.govphcogres.com The synthetic strategies developed for these related compounds provide a valuable blueprint for the synthesis of this compound and its analogues.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analysis in Conformational and Configurational Assignment

Spectroscopic methods are fundamental to the structural analysis of organic compounds. High-resolution Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecular framework of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane.

High-resolution NMR spectroscopy is a powerful, non-destructive technique for determining the stereochemistry and purity of a compound. For substituted tetrahydrofurans like this compound, ¹H and ¹³C NMR are instrumental in assigning the relative and absolute configurations of the stereocenters.

The stereochemistry of the tetrahydrofuran (B95107) ring can often be deduced from the coupling constants (J-values) of the protons attached to the ring. For instance, in related 2,5-disubstituted tetrahydrofuran systems, the coupling constants between adjacent protons (e.g., H-2 and H-3) can indicate a cis or trans relationship. Generally, a larger coupling constant is observed for trans protons compared to cis protons.

Table 1: Representative ¹H and ¹³C NMR Data for a Lignan (B3055560) with a 2,5-Disubstituted Oxolane Core (CDCl₃) (Data presented here is illustrative for a related compound and not specific to this compound)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | 4.85 (d, J = 6.8 Hz) | 82.5 | C-3, C-6', C-2', C-1' |

| 3 | 2.10 (m) | 45.2 | C-2, C-4, C-5, C-Me |

| 4 | 2.10 (m) | 45.2 | C-3, C-5, C-Me |

| 5 | 4.85 (d, J = 6.8 Hz) | 82.5 | C-4, C-6'', C-2'', C-1'' |

| 1' | - | 135.0 | - |

| 2', 6' | 6.60 (s) | 105.0 | C-2, C-4' |

| 3', 5' | - | 153.0 | - |

| 4' | - | 137.0 | - |

| OCH₃ (p) | 3.85 (s) | 56.0 | C-4' |

| OCH₃ (m) | 3.90 (s) | 60.8 | C-3', C-5' |

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, the molecular ion peak would confirm its molecular weight. Common fragmentation pathways for lignans (B1203133) often involve the cleavage of the benzylic C-O bonds of the tetrahydrofuran ring, leading to characteristic fragment ions.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Inferred Fragment |

|---|---|---|---|

| [M+H]⁺ | 421.1857 | 421.1860 | C₂₂H₂₉O₈⁺ |

| [M+Na]⁺ | 443.1676 | 443.1679 | C₂₂H₂₈NaO₈⁺ |

| Fragment 1 | 181.0865 | 181.0863 | C₁₀H₁₃O₃⁺ (Trimethoxyphenylmethyl cation) |

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkages in the tetrahydrofuran ring and the methoxy (B1213986) groups, as well as C-H stretching and bending vibrations of the aromatic rings and the aliphatic core.

Table 3: Typical Infrared Absorption Bands for a Compound with the Functional Groups of this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000-2850 | C-H Stretch | Aliphatic (tetrahydrofuran ring) and Aromatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1000 | C-O Stretch | Ether (tetrahydrofuran and methoxy groups) |

X-ray Crystallography for Solid-State Structure and Binding Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the stereochemistry and understanding the conformational preferences of the molecule.

While a crystal structure for this compound is not publicly available, data from a closely related lignan, syringaresinol, which also contains two 3,4,5-trimethoxyphenyl groups attached to a central fused tetrahydrofuran system, can illustrate the detailed structural parameters that would be obtained.

Table 4: Representative X-ray Crystallographic Data for a Lignan Containing Bis(3,4,5-trimethoxyphenyl) Moieties (Data is illustrative and based on a related compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(1) |

| b (Å) | 8.912(1) |

| c (Å) | 19.876(2) |

| β (°) | 105.43(1) |

| Volume (ų) | 2105.4(4) |

| Z | 4 |

Computational Approaches to Structural Prediction and Validation

Computational chemistry offers powerful tools for predicting and validating molecular structures and properties. Density Functional Theory (DFT) is a particularly effective method for studying the electronic structure and geometry of complex organic molecules.

DFT calculations can be used to optimize the geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. Furthermore, DFT can be used to calculate the energies of different conformers, helping to identify the most stable three-dimensional arrangement of the molecule in the gas phase or in solution.

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be determined. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and kinetic stability.

Table 5: Hypothetical DFT-Calculated Parameters for this compound at the B3LYP/6-31G(d) Level of Theory

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1525.12345 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.45 |

| HOMO-LUMO Gap (eV) | 5.44 |

| Dipole Moment (Debye) | 2.15 |

Molecular Mechanics for Conformation Analysis

The conformational landscape of this compound, a member of the lignan family of natural products, is a critical determinant of its chemical and biological properties. nih.gov Molecular mechanics serves as a powerful computational tool to explore this landscape, providing insights into the molecule's preferred three-dimensional structures and the energetic barriers between them. This approach models the molecule as a collection of atoms connected by springs, using a force field to calculate the steric energy of different conformations. uci.edu By systematically varying the torsional angles within the molecule, a potential energy surface can be mapped, revealing the low-energy conformers.

For this compound, the key conformational variables include the puckering of the central oxolane (tetrahydrofuran) ring and the rotation of the two 3,4,5-trimethoxyphenyl substituents relative to the ring. The oxolane ring is not planar and can adopt various puckered conformations, often described as envelope (E) or twist (T) forms. The orientation of the bulky aryl groups at the C2 and C5 positions can be either cis or trans to each other. Each of these arrangements is associated with a specific steric energy, and molecular mechanics calculations aim to identify the most stable conformations by minimizing this energy.

Detailed Research Findings

While specific experimental or detailed computational studies on the conformational analysis of this compound are not extensively documented in publicly available literature, the principles of such an analysis can be understood from studies on analogous 2,5-diaryltetrahydrofurans and other lignans. nih.govnih.gov Molecular mechanics force fields such as MMFF94 or OPLS-AA are commonly employed for this class of compounds to calculate the energies of various conformers. nih.gov

The analysis typically begins with the construction of initial 3D models for both the cis and trans diastereomers. For each diastereomer, a systematic search of the conformational space is performed by rotating the key dihedral angles. The primary dihedral angles of interest are those that define the puckering of the oxolane ring and the orientation of the aryl side chains. The steric energy is calculated at each step, allowing for the identification of local and global energy minima.

The relative energies of the different conformers determine their predicted populations at equilibrium, according to the Boltzmann distribution. It is generally expected that the trans isomer of a 2,5-diaryloxolane would be thermodynamically more stable than the cis isomer due to reduced steric hindrance between the two large aryl groups. Within each diastereomer, different ring puckering conformations will also have distinct energies.

Below is a representative data table illustrating the type of information that would be generated from a molecular mechanics conformational analysis. The values presented are hypothetical and serve to demonstrate the expected outputs of such a study, based on analyses of similar structures. rsc.orgnih.gov

Interactive Data Table: Hypothetical Conformational Energy of this compound Isomers

| Diastereomer | Oxolane Ring Conformation | Key Dihedral Angle (C1-C2-C5-C6, degrees) | Relative Steric Energy (kcal/mol) | Predicted Population (%) |

| trans | Twist (²T₃) | 180 | 0.00 | 95.8 |

| trans | Envelope (E₃) | 175 | 1.50 | 3.5 |

| cis | Twist (³T₂) | 60 | 2.50 | 0.6 |

| cis | Envelope (E₂) | 55 | 3.00 | 0.1 |

Note: The data in this table is illustrative and intended to represent the typical output of a molecular mechanics conformational analysis. The specific values would need to be determined by a dedicated computational study on this compound.

The results of such a conformational analysis are crucial for understanding how the molecule might interact with biological targets, as the shape of the molecule will govern its ability to fit into a receptor's binding site. The lowest energy conformer is often, but not always, the biologically active one. Therefore, a thorough conformational analysis provides a foundational understanding for further structural and functional studies.

Structure Activity Relationship Sar Studies of 2,5 Bis 3,4,5 Trimethoxyphenyl Oxolane and Its Analogues

Impact of Oxolane Core Modifications on Biological Interactions

The central oxolane (tetrahydrofuran) ring serves as a crucial scaffold, orienting the two 3,4,5-trimethoxyphenyl groups in a specific spatial arrangement. Modifications to this core can significantly alter the molecule's three-dimensional shape, polarity, and flexibility, thereby affecting its interaction with biological targets. While direct SAR studies on the oxolane core of this specific compound are not extensively documented in the provided results, principles from related heterocyclic scaffolds suggest that changes such as altering ring size (e.g., to a pyrrolidine (B122466) or a larger ring), introducing heteroatoms (e.g., sulfur to form a thiolane), or adding substituents to the oxolane ring itself would likely have a profound impact on biological activity. For instance, in other classes of compounds, such modifications are known to affect binding affinity and selectivity for protein targets. The stereochemistry of the substituents on the oxolane ring is a particularly critical factor.

Role of the 3,4,5-Trimethoxyphenyl Substituents in Molecular Recognition

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore in many biologically active compounds, particularly those that interact with tubulin. researchgate.net This group is crucial for establishing the necessary molecular conformations for optimal interactions with biological targets and for maximizing biological activities like antiproliferative effects. nih.gov Attempts to modify the TMP moiety often result in a significant decrease in potency. nih.gov

The number and specific arrangement of the methoxy (B1213986) groups on the phenyl rings are paramount for the activity of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane. The 3,4,5-trimethoxy substitution pattern is a common feature in many potent colchicine (B1669291) binding site inhibitors (CBSIs). nih.gov This specific arrangement is thought to be critical for maintaining the proper conformation needed to interact effectively with the binding site on tubulin. researchgate.netnih.gov

Studies on other classes of compounds, such as chalcones and bisguaiacols, have demonstrated that both the number and the position of methoxy groups significantly influence biological activity. sci-hub.senih.gov For example, moving methoxy groups from the ortho and meta positions to the para position can dramatically alter the electronic and steric properties of the molecule, leading to changes in activity. nih.gov Removing or adding methoxy groups to the TMP moiety in other tubulin inhibitors has been shown to impair antimitotic activity by more than tenfold. nih.gov This underscores the critical nature of the specific 3,4,5-trimethoxy substitution for the biological profile of the parent compound.

While the TMP moiety is often considered essential, research into isosteric replacements has shown that it is possible to substitute it without losing, and in some cases even improving, biological activity. nih.gov Isosteres are atoms or groups of atoms that have similar size, shape, and electronic properties. For example, in analogues of Combretastatin (B1194345) A4 (CA-4), another tubulin inhibitor, the isosteric replacement of the TMP group with a nih.govnih.govdioxole or nih.govmdpi.comdioxane ring did not lead to a significant reduction in antimitotic activity. nih.gov Similarly, cornigerine, a nih.govnih.govdioxole analogue of colchicine, showed potency equivalent to its parent compound. nih.gov These findings suggest that conformationally restricted isosteric replacements for the TMP moiety in this compound could be a viable strategy for developing new analogues with potentially improved properties. nih.gov

Stereochemical Dependence of Biological Activity

Stereochemistry plays a defining role in the biological activity of this compound. The trans-isomer, specifically trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (also known by the laboratory code L-652,731), is a potent and specific competitive receptor antagonist of platelet-activating factor (PAF). nih.gov It potently inhibits the binding of PAF to its receptors on rabbit platelet membranes. nih.gov This high degree of stereospecificity indicates that the precise spatial orientation of the two trimethoxyphenyl groups, as dictated by the trans configuration on the oxolane ring, is essential for fitting into the PAF receptor binding pocket. The corresponding cis-isomer would present a completely different three-dimensional structure, which would likely not be complementary to the target receptor, resulting in significantly lower or no activity. Studies on other chiral heterocyclic compounds, such as 1,3-dioxolanes, have also shown that different enantiomers or diastereomers can have vastly different biological activities. nih.gov

Table 1: Stereoisomerism and Biological Activity

| Compound | Stereochemistry | Biological Target | Activity |

|---|---|---|---|

| L-652,731 | trans | PAF Receptor | Potent competitive antagonist nih.gov |

Comparative SAR with Related Scaffolds (e.g., 1,3-Dioxolanes, Open-Chain Analogues)

Comparing the SAR of this compound with related scaffolds provides a broader understanding of the key structural requirements for activity.

1,3-Dioxolanes: A very close analogue is (±)trans-2,4-bis-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane. This compound also acts as a PAF receptor antagonist, demonstrating competitive antagonism in a rabbit platelet assay with a Ki of 0.3 µM. caymanchem.com The similarity in activity between the 1,3-dioxolane (B20135) and the oxolane (tetrahydrofuran) analogue highlights that the core ring, while important for positioning the phenyl groups, can tolerate some modification (in this case, the introduction of a second oxygen atom) while retaining the same mechanism of action. This suggests that the key pharmacophoric elements are the two trans-oriented trimethoxyphenyl groups. nih.govcaymanchem.com However, the potency may differ between the scaffolds. Many biologically active compounds feature a 1,3-dioxolane structure, with substituents at various positions contributing to a wide range of activities, including antifungal and antibacterial effects. nih.govnih.gov

Open-Chain Analogues: Open-chain analogues, such as diarylpentanoids, offer increased conformational flexibility compared to the rigid oxolane ring. SAR studies on chalcones and diarylpentanoids that also contain the 3,4,5-trimethoxyphenyl group have shown that the nature of the linker connecting the two aromatic rings is crucial for activity. mdpi.com For instance, within a series of diarylpentanoids, the presence of a cyclic moiety in the five-carbon linker was favorable for antiproliferative activity, whereas an acyclic linker led to a loss of activity. mdpi.com This suggests that while some flexibility is tolerated, constraining the orientation of the two phenyl rings, as the oxolane ring does, is generally beneficial for potency. The potent activity of the rigid trans-oxolane scaffold as a PAF antagonist further supports the idea that a specific, fixed conformation is superior to a flexible, open-chain structure for this particular biological target. nih.gov

Table 2: Comparative Activity of Related Scaffolds

| Scaffold | Example Compound | Key Structural Feature | Biological Activity Profile |

|---|---|---|---|

| Oxolane (Tetrahydrofuran) | trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran | Rigid five-membered ring, trans substitution | Potent PAF receptor antagonist nih.gov |

| 1,3-Dioxolane | (±)trans-2,4-bis-(3,4,5-Trimethoxyphenyl)-1,3-dioxolane | Rigid five-membered ring with two oxygens, trans substitution | PAF receptor antagonist caymanchem.com |

Mechanistic Investigations of Biological Interactions in Non Clinical Models

Platelet-Activating Factor Receptor (PAF-R) Modulation Studies

L-652,731 has been identified as a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAF-R). nih.govresearchgate.netnih.gov The following subsections explore the in vitro evidence for this antagonism and the molecular basis for its selective interaction with the receptor.

In vitro studies using rabbit platelet membranes have demonstrated that L-652,731 is a potent, competitive, and specific antagonist of the PAF receptor. nih.govresearchgate.net It effectively inhibits the binding of radiolabeled PAF ([³H]PAF) to its receptor sites, showing a 50% effective dose (ED₅₀) of 2 x 10⁻⁸ M in assays conducted without added mono- or divalent cations. nih.govresearchgate.net

The antagonistic properties of L-652,731 have been quantified through equilibrium dissociation constants (K₈). The K₈ value derived from receptor binding inhibition studies was determined to be 2.7 x 10⁻⁸ M. nih.govresearchgate.net This correlates closely with the K₈ value of 2.1 x 10⁻⁸ M obtained from functional assays measuring the inhibition of PAF-induced aggregation in gel-filtered rabbit platelets. nih.govresearchgate.net The strong agreement between these values from binding and functional assays indicates that the compound's primary mechanism is the direct blockage of the receptor. nih.govresearchgate.net In comparative studies, L-652,731 was found to be a more potent PAF receptor antagonist than other known antagonists like CV-3988, kadsurenone, and ginkgolide B. nih.govresearchgate.net

| Parameter | Value | Assay System | Source |

|---|---|---|---|

| ED₅₀ (Receptor Binding) | 2.0 x 10⁻⁸ M | Inhibition of [³H]PAF binding to rabbit platelet membranes | nih.govresearchgate.net |

| K₈ (Receptor Binding) | 2.7 x 10⁻⁸ M | Inhibition of [³H]PAF binding | nih.govresearchgate.net |

| K₈ (Functional Assay) | 2.1 x 10⁻⁸ M | Inhibition of PAF-induced aggregation of rabbit platelets | nih.govresearchgate.net |

The selectivity of L-652,731 for the PAF receptor is a key aspect of its molecular interaction. Studies have shown that the compound does not inhibit platelet aggregation induced by other agents such as thrombin, collagen, arachidonic acid, A-23187, epinephrine, or ADP. nih.govresearchgate.net Furthermore, it does not antagonize the binding of several other radioligands to their respective receptors, highlighting its specificity for PAF-R. nih.govresearchgate.net

The PAF receptor is a G protein-coupled receptor (GPCR) that, upon activation by PAF, initiates a signaling cascade involving phospholipase C. mdpi.comresearchgate.net This leads to the generation of second messengers like inositol (B14025) triphosphate and diacylglycerol, which subsequently trigger the release of intracellular calcium and activate protein kinase C. mdpi.com By competitively binding to the receptor, L-652,731 prevents the initial PAF binding event, thereby blocking the entire downstream signaling cascade. This is evidenced by its ability to inhibit PAF-induced effects such as lysosomal hydrolase secretion in rats. nih.gov

While specific crystallographic data on the L-652,731-PAF-R complex is not extensively detailed in the available literature, insights can be drawn from the compound's structure. The molecule features two bulky 3,4,5-trimethoxyphenyl groups attached to a central tetrahydrofuran (B95107) (oxolane) ring. These trimethoxyphenyl moieties are largely hydrophobic and are critical components of many biologically active ligands. It is proposed that these groups engage in significant hydrophobic interactions within the binding pocket of the PAF receptor.

The trans configuration of the substituents on the tetrahydrofuran ring creates a specific three-dimensional geometry, imposing steric constraints that are crucial for a precise fit into the receptor's binding site. This defined spatial arrangement of the large phenyl groups likely contributes to the compound's high affinity and selectivity, allowing it to occupy the binding pocket and prevent the binding of the endogenous ligand, PAF.

Tubulin Polymerization Inhibition and Microtubule Dynamics

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in numerous compounds that interact with tubulin. nih.govmdpi.comdntb.gov.ua Given that L-652,731 possesses two TMP groups, its potential interaction with tubulin, specifically at the colchicine (B1669291) binding site, is an area of significant mechanistic interest.

The colchicine binding site is a hydrophobic pocket located at the interface between α- and β-tubulin subunits. mdpi.comsemanticscholar.org Many potent tubulin polymerization inhibitors, including colchicine and combretastatin (B1194345) A-4, share the 3,4,5-trimethoxyphenyl structural motif. mdpi.com This TMP group is crucial for high-affinity binding, typically orienting itself within a hydrophobic region of the β-tubulin subunit in proximity to residues like Cysβ241. mdpi.commdpi.com

The two TMP groups present in the structure of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane make it a strong candidate for a colchicine site inhibitor. Molecular docking studies of similar TMP-containing chalcones and other scaffolds indicate that the TMP ring fits into the same sub-cavity as the corresponding ring of colchicine, contributing significantly to the ligand's interaction with tubulin. researchgate.net Therefore, it is hypothesized that L-652,731 would similarly engage with the colchicine binding site, with its two TMP moieties playing a key role in anchoring the molecule within the binding pocket.

| Compound | Key Structural Feature | Source |

|---|---|---|

| Colchicine | Contains a TMP A-ring essential for binding to β-tubulin | mdpi.com |

| Combretastatin A-4 (CA-4) | Cis-stilbene with a TMP ring that occupies the colchicine site | mdpi.com |

| Podophyllotoxin | Lignan (B3055560) that shares the same binding site as colchicine, also containing a TMP-like group | nih.gov |

| VERU-111 | A potent colchicine site inhibitor containing the TMP moiety | nih.gov |

| BNC105 | A benzo[b]furan derivative with a TMP group that inhibits tubulin polymerization | nih.gov |

Compounds that bind to the colchicine site on tubulin act as microtubule-destabilizing agents. nih.govnih.gov The binding of an inhibitor to soluble α,β-tubulin heterodimers prevents them from polymerizing into microtubules. nih.gov This interaction is thought to induce or stabilize a curved conformation in the tubulin dimer, which is incompatible with the straight, lattice-like structure of a stable microtubule. dntb.gov.ua

By inhibiting the assembly of tubulin, these agents disrupt the dynamic equilibrium between polymerization and depolymerization, which is essential for proper microtubule function. This leads to a net loss of cellular microtubules. In dividing cells, this disruption prevents the formation of a functional mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle, which can ultimately trigger apoptosis. nih.govmdpi.com Based on this established mechanism for colchicine site inhibitors, this compound would be expected to destabilize microtubules by inhibiting tubulin polymerization.

Induction of Cell Cycle Arrest and Apoptosis in Cell Models

Currently, there is no available scientific literature that specifically investigates or provides evidence for the induction of cell cycle arrest or apoptosis in cell models by this compound. While other compounds containing trimethoxyphenyl moieties have been studied for such effects nih.govwaocp.orgnih.gov, these findings are not directly applicable to the unique structure and activity of this compound.

Other Explored Mechanisms in Pre-clinical Settings

There is no published evidence to characterize this compound as having antioxidant or free radical scavenging properties. Studies on these mechanisms have been conducted on a variety of other natural and synthetic compounds. nih.govnih.govresearchgate.net

No research is currently available that explores the role of this compound in the modulation of cellular pathways related to multidrug resistance. The mechanisms of multidrug resistance are complex and have been investigated in relation to other agents. nih.govnih.govfrontiersin.org

Trypanocidal or Antimalarial Activity Mechanisms in Vitro

Extensive literature searches did not yield any specific studies or data regarding the in vitro trypanocidal or antimalarial activity mechanisms of the compound This compound .

While research exists on compounds containing the 3,4,5-trimethoxyphenyl moiety and their potential biological activities, no scientific articles were identified that specifically investigate the effect of This compound on Trypanosoma or Plasmodium species. Therefore, no data on its mechanisms of action, inhibitory concentrations, or other relevant research findings related to trypanocidal or antimalarial effects can be provided.

One study identified trans-2,5-Bis(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731) , which is a stereoisomer of the requested compound, as a potent and orally active platelet-activating factor (PAF) receptor antagonist. nih.gov This research focused on its interaction with rabbit platelet membranes and did not explore any potential activity against parasitic organisms. nih.gov

Further research is required to determine if This compound possesses any trypanocidal or antimalarial properties and to elucidate the potential mechanisms of such activity.

Computational Chemistry and Molecular Modeling Studies

Pharmacophore Modeling for Ligand-Target Interactions

Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov A pharmacophore model represents the key steric and electronic properties, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for optimal interaction with a specific biological target. nih.gov

For derivatives containing the 3,4,5-trimethoxyphenyl moiety, pharmacophore models can be generated based on a set of known active compounds. These models help in understanding the crucial chemical functionalities that govern their binding affinity and selectivity. The IUPAC defines a pharmacophore as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response" nih.gov. By mapping the chemical features of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane and its analogues onto a pharmacophore model, researchers can predict the activity of novel compounds and prioritize them for synthesis and biological evaluation.

Key Pharmacophoric Features:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic (H)

Aromatic (AR)

Positive Ionizable (PI)

Negative Ionizable (NI)

The quality and predictive power of a pharmacophore model are highly dependent on the input data and the algorithm used for its generation nih.gov.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.govnih.gov This method is instrumental in understanding the binding mode of this compound and its analogues at the active site of their target proteins.

In studies involving compounds with a trimethoxyphenyl scaffold, molecular docking has been successfully employed to predict their interactions with various biological targets, including enzymes and receptors. nih.govnih.gov For instance, docking studies on novel heterocycles with a trimethoxyphenyl scaffold have been used to investigate their potential as anticancer agents nih.gov. These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity of the ligand. The insights gained from molecular docking can guide the design of new analogues with enhanced potency and selectivity.

A study on 2-(trimethoxyphenyl)-thiazoles used molecular docking to investigate their binding mode within the active sites of cyclooxygenase (COX) isoforms, providing a rationale for their observed inhibitory activity researchgate.net. The plausible binding mode of one compound revealed hydrogen bond interactions with key residues including Arg120, Tyr355, and Ser530, alongside hydrophobic contacts researchgate.net.

Molecular Dynamics Simulations for Conformational Flexibility and Receptor Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and interactions between a ligand and its receptor over time. This technique allows for the study of the flexibility of both the ligand and the protein, offering a more realistic representation of the biological system compared to static docking models.

MD simulations can be used to assess the stability of the complex formed between this compound analogues and their target protein. For example, simulations can track the root-mean-square deviation (RMSD) and radius of gyration (Rg) of the protein to evaluate its structural stability upon ligand binding mdpi.com. Furthermore, MD simulations can elucidate the time evolution of intermolecular interactions, such as hydrogen bonds, between the ligand and the receptor, providing a deeper understanding of the binding mechanism mdpi.com. In one study, MD simulations were used to investigate the complex of an indole alkaloid with its target, revealing changes in the M-loop of the protein, which is important for its activity mdpi.com.

In Silico Screening and Virtual Lead Identification for Novel Analogues

In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally.

For the identification of novel analogues of this compound, virtual screening can be performed using either ligand-based or structure-based approaches. Ligand-based methods utilize the structural information of known active compounds to identify new molecules with similar properties. Structure-based virtual screening, on the other hand, employs molecular docking to predict the binding of compounds from a database to the three-dimensional structure of the target protein.

The synthesis and biological evaluation of novel trimethoxyphenyl-based analogues as potential anticancer agents have been reported, demonstrating the process of generating and testing new compounds inspired by a common scaffold nih.gov. While not a purely in silico screening study, this work highlights the iterative process of design, synthesis, and testing that is often guided by computational predictions.

Application of Quantum Chemical Calculations for Reactivity and Interaction Potentials

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and interaction potentials of molecules. epstem.netarxiv.org These methods can be applied to this compound to calculate various molecular properties, including optimized geometry, electronic energies, and charge distributions.

DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's chemical reactivity and kinetic stability epstem.net. The molecular electrostatic potential (MEP) can also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting non-covalent interactions with the biological target epstem.net. Recent studies have utilized hybrid DFT functionals to reliably characterize non-covalent interactions, which are often problematic for more approximate methods arxiv.org.

Computational Assessment of Molecular Features Relevant to Drug Design Concepts

For analogues of this compound, computational tools can be used to predict these properties and guide the design of molecules with a more favorable profile. For example, the replacement of the 3,4,5-trimethoxyphenyl ring with other chemical moieties can be explored in silico to improve properties like aqueous solubility, which is a common challenge for this class of compounds. A study on combretastatin (B1194345) A-4 analogues demonstrated that replacing the trimethoxyphenyl moiety with more polar pyridine-based groups can lead to more soluble and potent compounds researchgate.net. Computational approaches, including docking, can help rationalize the observed structure-activity relationships (SAR) for such modifications researchgate.net.

Potential Research Applications in Chemical Biology

Development of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane as a Molecular Probe for Biological Pathways

The utility of a small molecule as a molecular probe hinges on its potency and, more importantly, its specificity for a particular biological target. This compound excels in this regard, having been identified as a potent and highly specific antagonist of the Platelet-Activating Factor (PAF) receptor. nih.gov

A key characteristic for a molecular probe is that it should ideally perturb only a single node in a complex biological network. Research has shown that L-652,731, the trans-isomer of the compound, acts as a specific and competitive receptor antagonist. nih.gov Crucially, its mechanism of action appears to be confined to the receptor binding event itself, as studies have demonstrated that it does not inhibit other downstream steps that follow PAF-receptor interaction. nih.gov This high degree of specificity allows researchers to use it to isolate and study the direct consequences of PAF receptor blockade.

Furthermore, the compound has been shown to be orally active, which enables its use in in-vivo studies to probe the role of the PAF signaling pathway in various physiological and disease models. nih.gov For instance, its ability to inhibit PAF-induced cutaneous vascular permeability suggests it can be used to investigate the involvement of PAF in inflammatory responses. nih.gov

Utilization of the Oxolane Scaffold in Rational Drug Design Approaches

Rational drug design often relies on the use of "privileged scaffolds," which are molecular frameworks known to interact with specific classes of biological targets. mdpi.com These scaffolds serve as a starting point for the development of new drugs through chemical modification. The oxolane ring, also known as a tetrahydrofuran (B95107) ring, is increasingly recognized as such a scaffold in medicinal chemistry. nih.govresearchgate.net

The key advantages of the oxolane scaffold include:

Three-Dimensionality : The non-planar, sp³-hybridized nature of the tetrahydrofuran ring imparts a distinct three-dimensional character to molecules, which can lead to improved aqueous solubility and allow for exploration of previously inaccessible chemical space. nih.govwikipedia.org

Metabolic Stability : The small, polar oxolane ring can be strategically placed to block sites on a molecule that are susceptible to metabolic degradation without significantly increasing the molecule's size or lipophilicity. nih.gov

Structural Motif : The tetrahydrofuran core is a recurring motif found in a wide variety of biologically active natural products, indicating its evolutionary selection as a stable and effective framework for biological interactions. researchgate.net

In the context of this compound, the oxolane ring acts as a rigid linker, positioning the two trimethoxyphenyl groups in a precise spatial orientation. This defined conformation is critical for its high-affinity binding to the target receptor. The success of this compound validates the tetrahydrofuran scaffold as a valuable template for designing new molecules that target specific protein-ligand interaction sites. researchgate.net

Applications in Investigating Receptor Binding Dynamics and Protein-Ligand Interactions

The study of how ligands bind to their receptors is fundamental to understanding biological function and to the development of new medicines. This compound serves as an excellent tool for such investigations due to its well-characterized interaction with the PAF receptor. nih.gov

The trans-isomer, L-652,731, is a potent inhibitor of [3H]PAF binding to its receptors on rabbit platelet membranes. nih.gov The agreement between its equilibrium dissociation constants (KB) derived from both direct receptor binding assays and cellular function assays (inhibition of PAF-induced platelet aggregation) provides strong evidence that it acts directly and specifically at the receptor. nih.gov This allows for detailed studies of the receptor's binding pocket without the complication of downstream cellular effects.

Table 1: Binding Affinity of L-652,731 for the Platelet-Activating Factor (PAF) Receptor

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| ED50 (vs [3H]PAF) | 2 x 10-8 M | Rabbit platelet membranes, no added cations | nih.gov |

| KB (from binding) | 2.7 x 10-8 M | Inhibition of receptor binding | nih.gov |

| KB (from function) | 2.1 x 10-8 M | Inhibition of PAF-induced aggregation | nih.gov |

The compound's specificity is remarkable. It shows high potency against the PAF receptor while having no significant inhibitory effect on platelet aggregation induced by other agents like thrombin, collagen, arachidonic acid, or ADP. nih.gov This high selectivity makes it a precise instrument for differentiating PAF-mediated signaling from other pathways. Comparative studies have shown it to be a more potent PAF receptor antagonist than other well-known compounds. nih.gov

Table 2: Comparative Potency of PAF Receptor Antagonists

| Compound | Potency Rank | Reference |

|---|---|---|

| L-652,731 | 1 (Most Potent) | nih.gov |

| CV-3988 | 2 | nih.gov |

| Kadsurenone | 3 | nih.gov |

| Ginkgolide B | 4 | nih.gov |

The molecular structure, with its two trimethoxyphenyl substituents, is key to its binding. The trimethoxyphenyl moiety is known to participate in various non-covalent interactions crucial for protein-ligand binding, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov Computational molecular docking and dynamics studies on similar structures have helped to elucidate these binding modes at an atomic level, providing insights into the stability and nature of the ligand-receptor complex. nih.govresearchgate.net The development of small molecules that inhibit such protein-protein or protein-ligand interactions remains a significant challenge and a major focus in chemical biology and drug discovery. nih.gov

Future Research Directions and Outstanding Challenges in 2,5 Bis 3,4,5 Trimethoxyphenyl Oxolane Research

Development of Novel and Efficient Stereoselective Synthetic Strategies

A primary hurdle in the exploration of 2,5-bis(3,4,5-trimethoxyphenyl)oxolane and its analogues is the development of efficient and highly stereoselective synthetic routes. The tetrahydrofuran (B95107) core contains two stereocenters at the C2 and C5 positions, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. Biological activity is often confined to a single stereoisomer, making stereocontrol a critical aspect of synthesis.

Future synthetic strategies must address the need for modular and scalable methods to produce gram quantities of enantiomerically pure material. Current approaches often rely on classical methods that may lack the required efficiency or selectivity. Promising future directions include:

Catalytic Asymmetric Synthesis : The development of catalytic asymmetric methods, such as hetero-ene reactions or tandem hydrogenation/oxa-Michael cyclizations, could provide highly enantioenriched 2,5-disubstituted oxolane derivatives. rsc.orgnih.gov

Bio-inspired Synthesis : Mimicking the biosynthetic pathways of natural lignans (B1203133) offers a powerful strategy. nih.govrsc.orgelsevierpure.comscielo.br This could involve the oxidative coupling of phenylpropanoid precursors, guided by chiral templates or catalysts to achieve the desired stereochemistry. rsc.org

Modern Cyclization Techniques : Advanced cyclization reactions are a key area of exploration. For instance, samarium(II) iodide-mediated reductive coupling reactions can facilitate the formation of the tetrahydrofuran ring from acyclic precursors under mild conditions, offering potential for high diastereoselectivity. nih.govnih.govmanchester.ac.uk Other methods, like formal [3+2]-cycloadditions or acid-catalyzed cycloetherifications, also represent viable pathways for constructing the core structure. nih.govresearchgate.net

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Key Reaction Type | Potential Advantages | Challenges |

| Catalytic Asymmetric Synthesis | Asymmetric Hydrogenation/Oxa-Michael Cyclization | High enantioselectivity; one-pot efficiency. | Substrate scope; catalyst cost and sensitivity. |

| Bio-inspired Synthesis | Oxidative Dimerization/Cycloetherification | Mimics natural pathways; potential for high stereocontrol. rsc.org | Controlling regioselectivity; low yields. |

| Samarium(II) Iodide-Mediated Cyclization | Reductive Ketyl-Olefin Coupling | Mild reaction conditions; tolerance of various functional groups. nih.govthieme-connect.de | Stoichiometric use of reagent; strict anaerobic conditions. youtube.com |

| Formal [3+2] Cycloaddition | Lewis Acid-Mediated Annulation | Convergent approach; rapid assembly of the core. nih.gov | Diastereoselectivity control; availability of starting materials. |

| Intramolecular SN2 Cyclization | Williamson Ether Synthesis Variant | Well-established and reliable reaction. nih.gov | Requires pre-functionalized, stereodefined precursors. |

Advanced Mechanistic Elucidation of Biological Pathways through Omics Technologies

While this compound is known to be a PAF antagonist, its full impact on cellular signaling networks is not understood. "Omics" technologies provide a powerful, unbiased approach to map the global changes induced by a compound.

Transcriptomics , the study of the complete set of RNA transcripts, could reveal how this molecule alters gene expression. A hypothetical experiment would involve treating relevant cell types (e.g., platelets, endothelial cells, or immune cells) with the compound and performing RNA-sequencing. nih.govnih.gov This could identify entire signaling pathways that are up- or down-regulated, pointing towards mechanisms beyond simple PAF receptor blockade. nih.gov For instance, such an analysis might uncover effects on inflammatory cytokine production, cell cycle regulation, or apoptosis, providing a much richer understanding of its biological footprint. nih.gov

Metabolomics , the comprehensive analysis of metabolites in a biological system, offers another layer of insight. nih.govnih.govmdpi.comacs.org By profiling the changes in small-molecule metabolites following treatment, researchers could identify alterations in key metabolic pathways, such as lipid metabolism or energy production. mdpi.comresearchgate.net This is particularly relevant given that PAF itself is a lipid mediator. patsnap.comnih.gov Metabolomic studies on related PAF antagonists have successfully identified metabolic transformations and pathways, providing a template for future work on this lignan (B3055560). mdpi.com

Identification of New Biological Targets and Off-Targets through Proteomics Approaches

A crucial challenge in drug development is the comprehensive identification of all protein interaction partners for a given compound. While this compound's primary target is the PAF receptor, it may bind to other "off-target" proteins, which could be responsible for either therapeutic benefits or unforeseen side effects. Chemical proteomics has emerged as the definitive tool for this purpose.

The primary strategy involves creating a "chemical probe" by modifying the parent compound. chemrxiv.orguni-muenchen.denih.gov This is achieved by attaching a linker arm and a reactive group (e.g., a photo-affinity label like a diazirine) to a position on the this compound molecule that does not disrupt its binding to the primary target. nih.gov This probe can then be introduced into living cells or cell lysates. Upon activation (e.g., with UV light), the probe covalently cross-links to any proteins it is bound to, including both high-affinity targets and lower-affinity off-targets. These protein-probe complexes can then be isolated and the captured proteins identified using mass spectrometry.

Several established chemical proteomics workflows could be applied:

| Proteomics Technique | Principle | Application for this Compound |

|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes to target active sites of specific enzyme families. | Could identify if the compound inhibits any cellular hydrolases or other enzymes. |

| Probe-Based Affinity Pulldown | An immobilized or tagged version of the compound is used to "pull down" binding partners from a proteome. nih.gov | The most direct method to identify both the primary PAF receptor and any other stable binding partners. |

| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | A quantitative method where cells are grown in media with "heavy" or "light" amino acids. It allows for precise comparison between probe-treated and control samples to reduce false positives. | Would increase the accuracy of target identification by distinguishing true binders from non-specific background proteins. |

These approaches would provide an unbiased, proteome-wide map of the compound's interactome, a critical step in understanding its full mechanism of action and potential polypharmacology.

Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the optimization of the this compound scaffold. These computational tools can be used to design novel analogues with improved potency, selectivity, and pharmacokinetic properties, while minimizing the need for extensive, time-consuming synthesis and testing.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. This process involves several key steps:

Data Set Curation : Assembling a database of lignan compounds and related PAF antagonists with their experimentally determined biological activities. nih.govnih.gov

Molecular Representation : Converting the 2D structures of these molecules into numerical descriptors that capture their physicochemical properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors). researchgate.net

Model Training : Using ML algorithms (e.g., random forests, support vector machines) to learn the complex relationships between the molecular descriptors and biological activity. nih.gov

Model Validation : Rigorously testing the model's predictive power on a separate set of compounds not used in the training process.

Once a robust and validated model is established, it can be used to perform in silico screening of vast virtual libraries of new, unsynthesized analogues of this compound. This allows researchers to prioritize the most promising candidates for synthesis, dramatically improving the efficiency of the drug discovery process. mdpi.commdpi.com Furthermore, similar ML models can be trained to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to identify and eliminate candidates with poor drug-like characteristics early in development. researchgate.net

Exploration of Multimodal Activity and Synergistic Effects with Other Chemical Entities

The concept of "one molecule, multiple targets" is gaining traction in drug discovery for complex diseases. The 2,5-diaryl-tetrahydrofuran scaffold may be particularly amenable to modification to create agents with multimodal activity. Research has already demonstrated that by incorporating an N-hydroxyurea functional group onto a similar diaryltetrahydrofuran core, a new compound (CMI-392) was created that possessed dual activity as both a 5-lipoxygenase (5-LO) inhibitor and a PAF receptor antagonist. This dual-action compound was shown to be as effective in an in vivo model as the combination of two separate drugs, highlighting the potential for intramolecular synergism.

Future research should systematically explore this potential by:

Rational Design of Dual-Target Ligands : Intentionally designing modifications to the this compound structure to confer affinity for other disease-relevant targets, such as phosphodiesterases, kinases, or other inflammatory mediators.

Synergistic Combination Screening : Investigating the effects of this compound in combination with other established therapeutic agents. Studies have shown that the effects of PAF are highly dependent on other mediators like ADP and products of the cyclooxygenase pathway. nih.gov Therefore, combining a PAF antagonist with agents that target these other pathways (e.g., low-dose aspirin (B1665792) or P2Y12 inhibitors) could lead to powerful synergistic effects, particularly in the context of thrombosis and inflammation. nih.govmdpi.comrsc.org Such combinations could potentially allow for lower doses of each drug, improving the therapeutic window and reducing side effects. nih.gov

By pursuing these advanced research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for novel therapeutics with precisely defined mechanisms of action.

Q & A

Q. How can reaction conditions be optimized to scale up synthesis while maintaining >90% yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.